5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

Conformational analysis Intramolecular hydrogen bonding Metal chelation

This ortho-sulfonamido benzoic acid scaffold offers a pre-organized pharmacophore via a six-membered intramolecular hydrogen bond, a feature absent in para-isomers. Combined with a 5-methyl substituent, it provides an unexplored entry point for endothelin receptor antagonist SAR and covalent inhibitor warhead design. The free carboxylic acid enables direct conjugation to fluorophores or solid supports, accelerating ABPP probe assembly. Secure this CAS-number-specific, 95%-pure building block to expand your IP space beyond established para-substituted series.

Molecular Formula C17H17NO4S
Molecular Weight 331.39
CAS No. 1259229-60-1
Cat. No. B2620084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
CAS1259229-60-1
Molecular FormulaC17H17NO4S
Molecular Weight331.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)C)C(=O)O
InChIInChI=1S/C17H17NO4S/c1-12-3-6-14(7-4-12)9-10-23(21,22)18-16-8-5-13(2)11-15(16)17(19)20/h3-11,18H,1-2H3,(H,19,20)/b10-9+
InChIKeyULTUTCAUXCAYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic Acid (CAS 1259229-60-1): Structural Identity and Pharmacophore Class


5-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid (CAS 1259229-60-1, molecular formula C₁₇H₁₇NO₄S, molecular weight 331.39 g/mol) is an ortho-substituted (E)-styrenesulfonamido benzoic acid derivative . Its core structure combines a vinyl sulfonamide Michael acceptor with a benzoic acid moiety, placing it within the 2-arylethenesulfonamide pharmacophore class that has yielded potent endothelin receptor antagonists (e.g., YM-598) with IC₅₀ values in the low nanomolar range [1]. The compound features a 5-methyl substituent on the benzoic acid ring and a 4-methyl substitution on the styrenyl phenyl, distinguishing it from simpler phenyl or unsubstituted benzoic acid analogs. Commercially, it is supplied as a research compound with a typical purity of 95% .

Why Closely Related Styrenesulfonamido Benzoic Acids Cannot Be Interchanged with CAS 1259229-60-1


Within the styrenesulfonamido benzoic acid series, the precise position of the sulfonamide attachment to the benzoic acid ring (ortho vs. meta vs. para) and the nature of aryl ring substituents profoundly alter intramolecular hydrogen-bonding capacity, acidity, lipophilicity, and metal-chelating potential . The ortho-arrangement in CAS 1259229-60-1 positions the sulfonamide NH in proximity to the carboxylic acid, enabling a six-membered intramolecular hydrogen bond that stabilizes a planar conformation distinct from the para isomer (CAS 1259225-21-2) . In the ethenesulfonamide endothelin antagonist series, methyl substitution at the 2-, 4-, and 6-positions of the phenyl ring altered ETA/ETB selectivity from >1200-fold selective to mixed antagonist with IC₅₀ of 2.2 nM [1]. The 5-methyl group on the benzoic acid ring of CAS 1259229-60-1 further modulates pKa and logP relative to the 5-fluoro (CAS 1259230-53-9) or unsubstituted analogs . These cumulative structural differences mean that even CAS-number-level analogs cannot be assumed equivalent in a biological assay or synthetic sequence.

Quantitative Differentiation Evidence for 5-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic Acid (CAS 1259229-60-1) Against Closest Analogs


Ortho-Sulfonamido Benzoic Acid Architecture Enables Intramolecular Hydrogen Bonding Absent in the Para Isomer (CAS 1259225-21-2)

CAS 1259229-60-1 bears the sulfonamide group at the ortho position of the benzoic acid ring, in contrast to the para-substituted isomer CAS 1259225-21-2. In ortho-sulfonamido benzoic acids, the sulfonamide NH and carboxylic acid OH are positioned to form a six-membered intramolecular hydrogen bond [1]. Crystallographic data on the closely related compound ethyl 2-[(4-methylphenyl)sulfonylamino]benzoate (C₁₇H₁₇NO₅S) confirm that the ortho-sulfonamido arrangement stabilizes a near-planar geometry between the sulfonamide and the benzoic acid ring, with a dihedral angle of approximately 30° between the two aromatic rings [1]. This conformational pre-organization is structurally impossible for the para isomer, which lacks the spatial proximity necessary for intramolecular H-bonding between these functional groups.

Conformational analysis Intramolecular hydrogen bonding Metal chelation Sulfonamide positioning

5-Methyl Substituent Modulates Lipophilicity and Steric Profile Relative to 5-Fluoro Analog (CAS 1259230-53-9)

The 5-methyl group on the benzoic acid ring of CAS 1259229-60-1 provides a distinct steric and electronic environment compared to the 5-fluoro analog (CAS 1259230-53-9). The methyl group contributes +0.52 to the calculated logP via the Hansch π constant, whereas fluorine contributes +0.14, yielding a predicted logP difference of approximately +0.38 for the methyl analog [1]. Additionally, the methyl group increases the molar refractivity (MR) by 5.65 cm³/mol over hydrogen, compared to fluorine's 0.92 cm³/mol, imparting greater steric bulk at the 5-position [1]. The electron-donating methyl group (+σₘ = -0.07) also raises the pKa of the benzoic acid slightly relative to the electron-withdrawing fluorine (+σₘ = +0.34), affecting ionization state at physiological pH [1].

Lipophilicity modulation Metabolic stability Steric effects Halogen vs. methyl substitution

(E)-Vinyl Sulfonamide Moiety Provides Covalent Electrophilic Capacity Not Present in Saturated Sulfonamide Bioisosteres

The (E)-styrenesulfonamide group in CAS 1259229-60-1 contains an α,β-unsaturated sulfonamide system capable of acting as a Michael acceptor toward cysteine thiols and other biological nucleophiles [1]. In vinyl sulfone protease inhibitors, the corresponding vinyl sulfone warhead reacts with the active-site cysteine of clan CA proteases (e.g., cathepsins) with second-order rate constants (kᵢₙₐcₜ/Kᵢ) reported between 10³ and 10⁶ M⁻¹s⁻¹ depending on the peptide scaffold [2]. The (E)-styrenesulfonamide of CAS 1259229-60-1 retains this electrophilic vinyl group, distinguishing it from saturated 2-phenylethanesulfonamide analogs that lack the conjugated double bond and cannot engage in covalent bond formation with cysteine residues [1]. Although no direct kinetic data exist for CAS 1259229-60-1 specifically, the vinyl sulfonamide class-level reactivity is well established.

Covalent inhibitor Michael acceptor Vinyl sulfonamide Targeted covalent inhibition

Free Carboxylic Acid Enables Salt Formation and Bioconjugation Relative to Methyl Ester Analogs

CAS 1259229-60-1 presents a free carboxylic acid group (benzoic acid pKa predicted ~3.5–4.0), which can be deprotonated to form water-soluble carboxylate salts with alkali metals, ammonium, or basic amine counterions [1]. This is a critical differentiator from methyl ester analogs such as methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate (CAS 924716-60-9), which lack an ionizable proton and are inherently less water-soluble . The free acid also allows direct conjugation to amines, hydrazines, or alcohols via amide, hydrazide, or ester linkages without a prior deprotection step, simplifying synthetic derivatization workflows . Quantitative solubility data for the specific compound are not published, but the general solubility enhancement upon salt formation for benzoic acid derivatives (typical solubility increase of 10- to 1000-fold) provides a class-level benchmark [1].

Aqueous solubility Salt formation Bioconjugation Prodrug design

Ethenesulfonamide Class Demonstrates Nanomolar Endothelin Receptor Antagonism, Informing Target-Class Prioritization

The 2-arylethenesulfonamide scaffold, of which CAS 1259229-60-1 is a member, has been systematically optimized as endothelin receptor antagonists. In the Harada et al. series, compound 6s—a mixed ETA/ETB antagonist with methyl substitutions at the 2-, 4-, and 6-positions of the styrenyl phenyl ring—achieved an IC₅₀ of 2.2 nM for the ETA receptor in a [¹²⁵I]ET-1 binding assay using human ETA-expressing CHO cell membranes [1]. The lead compound YM-598 (a 2-phenylethenesulfonamide) demonstrated ETA IC₅₀ = 2.1 nM with >1200-fold selectivity over ETB, and exhibited oral antagonistic activity in pithed rats with a DR₂ value of 2.6 mg/kg [2]. Although CAS 1259229-60-1 itself has not been profiled, its core scaffold matches the pharmacophore that yields potent ETA antagonism, with the 5-methyl benzoic acid providing a vector for additional target interactions not explored in the published series.

Endothelin receptor ETA antagonist Cardiovascular pharmacology GPCR

Prioritized Application Scenarios for 5-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic Acid Based on Structural Differentiation Evidence


Lead Optimization of Ortho-Sulfonamido Benzoic Acid-Based Endothelin Receptor Antagonists

CAS 1259229-60-1 serves as a structurally distinct starting point for endothelin receptor antagonist optimization. Its ortho-sulfonamido benzoic acid architecture, combined with the 5-methyl substituent, provides a scaffold that has not been explored in published ETA antagonist SAR, where para-substituted or heteroaryl-anchored sulfonamides dominate [1]. The intramolecular hydrogen bond between the sulfonamide NH and carboxylic acid OH pre-organizes the pharmacophore in a conformation that may enhance binding to the ETA receptor's orthosteric site. Researchers seeking to expand IP space around the ethenesulfonamide endothelin antagonist class can use this scaffold to probe the tolerance of the ETA binding pocket for ortho-carboxylic acid presentation and 5-methyl steric bulk, building on the established class potency benchmark of IC₅₀ ~2 nM for optimized analogs [1].

Covalent Probe Design Leveraging the (E)-Vinyl Sulfonamide Electrophile

The (E)-styrenesulfonamide moiety provides a mild Michael acceptor electrophile suitable for designing targeted covalent inhibitors (TCIs) against cysteine-containing enzymes [2]. CAS 1259229-60-1 can be elaborated at the carboxylic acid position with amine-containing targeting elements (via amide coupling) to direct the vinyl sulfonamide warhead toward specific cysteine residues in proteases, deubiquitinases, or kinases. The 5-methyl group on the benzoic acid ring offers a tunable steric parameter to modulate warhead accessibility and off-target reactivity. This application is supported by the broad precedent of vinyl sulfone/sulfonamide electrophiles in covalent inhibitor design, with second-order inactivation rate constants reaching 10⁶ M⁻¹s⁻¹ for optimized peptide-vinyl sulfone conjugates [2].

Bioconjugation Handle for Fluorescent or Affinity Probe Synthesis

The free carboxylic acid of CAS 1259229-60-1 enables direct one-step conjugation to amine-functionalized fluorophores (e.g., dansyl, BODIPY, or Cy dyes), biotin, or solid supports without requiring ester hydrolysis [3]. This contrasts with methyl ester analogs that require saponification prior to conjugation. The resulting conjugates retain the vinyl sulfonamide electrophile, which can form covalent adducts with target proteins, making them valuable for activity-based protein profiling (ABPP), pull-down experiments, or cellular imaging of sulfonamide-binding targets. The 5-methyl substituent adds a modest hydrophobic tag that may assist in reducing non-specific binding of the probe conjugate [3].

Physicochemical Comparator in Matched Molecular Pair Analyses

CAS 1259229-60-1 (5-methyl, ortho-sulfonamido, free acid) forms a matched molecular pair (MMP) with its 5-fluoro analog (CAS 1259230-53-9) and its para-sulfonamido isomer (CAS 1259225-21-2). Computational chemistry or medicinal chemistry teams can procure all three compounds to experimentally measure ΔlogP (predicted Δπ = +0.38 for CH₃ vs. F), ΔpKa, Δaqueous solubility, and Δmetabolic stability [4]. Such MMP data are valuable for building internal QSAR models and for calibrating in silico ADME prediction tools with real experimental values, particularly for sulfonamide-containing benzoic acid chemotypes that are underrepresented in public training datasets [4].

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